Product packaging for Mesulfen(Cat. No.:CAS No. 135-58-0)

Mesulfen

Cat. No.: B094244
CAS No.: 135-58-0
M. Wt: 244.4 g/mol
InChI Key: AHXDSVSZEZHDLV-UHFFFAOYSA-N
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Description

Historical Context of Thianthrene (B1682798) Derivatives in Chemical and Biological Research

Thianthrene, the parent compound of Mesulfen, is a synthetic sulfur-containing heterocycle composed of two benzene (B151609) rings linked by two sulfur atoms. ontosight.aiwikipedia.org Historically, thianthrene derivatives have been studied for their chemical properties, including their redox behavior and their ability to form stable radical cations and dications. worktribe.comresearchgate.net Early investigations into thianthrenium salts date back to the late 1970s, revealing their reactivity with various organic functional groups like alkenes and alkynes. researchgate.net This fundamental research laid the groundwork for exploring the broader chemical space around the thianthrene core.

The unique bent, non-planar structure of neutral thianthrene, which can transform to a planar structure in its radical cation state, contributes to its interesting electrochemical properties and reactivity. worktribe.comresearchgate.net This characteristic has made thianthrene and its derivatives subjects of interest in the development of organic chemical reactions and materials. researchgate.net

Evolution of Research Interests in this compound

Research interests in this compound have evolved alongside the broader exploration of thianthrene chemistry. While thianthrene itself has been investigated for its potential as an antioxidant and anti-inflammatory agent, the focus on specific derivatives like this compound has been driven by their distinct substitution patterns and resulting properties. ontosight.aiontosight.ai this compound's specific methyl substitutions at the 2 and 7 positions differentiate its chemical and physical properties from the parent compound and other derivatives. ontosight.ai

The exploration of this compound has included its potential biological activities, examining its effects on enzymatic pathways and cellular processes. ontosight.ai This suggests a shift in research interest towards understanding how the specific structural features of this compound translate into biological interactions.

Current State of Academic Inquiry on this compound

Current academic inquiry into this compound appears to be situated within the broader research landscape of thianthrene derivatives and their potential applications in chemical biology and pharmaceutical sciences. While detailed, specific research findings solely focused on this compound are not extensively highlighted in the provided search results, its classification as a thianthrene derivative with potential therapeutic applications indicates ongoing interest. ontosight.ai

Research on related thianthrene derivatives is exploring diverse areas, including their photophysical properties like room temperature phosphorescence, their use as intermediates in organic synthesis for functionalizing alkenes, and the synthesis of novel polycyclic thianthrenes. worktribe.comresearchgate.netresearchgate.net this compound, as a specific example of this class, is likely being considered within these wider research contexts to understand the impact of its particular substitution pattern on these properties and reactions.

The PubChem database entry for this compound (CID 667491) compiles various computed and experimental properties, indicating its presence in chemical databases used for research and analysis. nih.gov Its listing in resources like KEGG DRUG and DrugBank, albeit with limited detailed information, further suggests its relevance in the context of drug discovery and chemical biology research. kegg.jpdrugbank.com

Significance of this compound in Contemporary Chemical Biology and Pharmaceutical Sciences Research

This compound's significance in contemporary chemical biology and pharmaceutical sciences research lies in its potential as a scaffold for developing new biologically active compounds. ontosight.aiontosight.ai The thianthrene core, from which this compound is derived, has been explored as a potential framework for drugs targeting various conditions, including neurological disorders and cancer. ontosight.ai

While specific detailed research findings on this compound's biological mechanisms are noted as limited, the investigation into its potential antioxidant, anti-inflammatory, and antimicrobial properties highlights its relevance in the search for new therapeutic agents. ontosight.ai Understanding the structure-activity relationship of this compound and other thianthrene derivatives is crucial for designing compounds with improved efficacy and targeted biological interactions.

Furthermore, the chemical versatility of the thianthrene scaffold, including its redox properties and reactivity in forming sulfonium (B1226848) salts, presents opportunities for utilizing this compound in chemical biology tools and reactions. researchgate.netresearchgate.net For instance, research on thianthrene cation radicals in oxidative alkene functionalization reactions demonstrates the potential of this class of compounds in synthetic methodologies relevant to drug discovery. researchgate.net

The integration of medicinal chemistry and chemical biology approaches, which focuses on understanding drug-biological system interactions at a molecular level, provides a framework for future research on this compound. constructor.universitykasu.edu.ng By exploring this compound's interactions with specific enzymatic pathways and cellular processes, researchers can potentially uncover novel therapeutic targets or develop this compound-based probes for studying biological systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12S2 B094244 Mesulfen CAS No. 135-58-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-dimethylthianthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12S2/c1-9-3-5-11-13(7-9)15-12-6-4-10(2)8-14(12)16-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXDSVSZEZHDLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC3=C(S2)C=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0057962
Record name Mesulfen
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Molecular Weight

244.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135-58-0
Record name Mesulfen
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Mesulfen [INN:BAN:DCF]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mesulfen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13356
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Record name Mesulfen
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Record name Mesulfen
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Record name MESULFEN
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Synthetic Methodologies and Chemical Transformations of Mesulfen

Advanced Synthetic Pathways for Mesulfen and its Analogues

Advanced synthetic pathways for thianthrenes, including those that could lead to this compound, often focus on efficient formation of the central dithia-annulated system and precise control over substitution patterns.

Strategies for Thianthrene (B1682798) Backbone Construction

Several methods exist for constructing the thianthrene backbone. One conventional approach involves treating benzene (B151609) derivatives with disulfur (B1233692) dichloride (S₂Cl₂) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) rsc.orgwikipedia.org. This method is particularly useful for synthesizing symmetric thianthrenes from simple aromatic substrates rsc.org.

Another strategy utilizes arenethiols as starting materials, reacting them with fuming sulfuric acid and reductants like zinc or SnCl₂ rsc.org. SNAr-type homoannulation reactions of ortho-halogenated arenethiols in the presence of a base also provide a route to symmetric thianthrenes rsc.org.

More recently, one-step synthesis methods have been explored, such as the use of benzopentathiepin (BPT) and AlCl₃ for the cross-annulation of unfunctionalized arenes with a dithiine framework rsc.org. Additionally, sulfur-embedding annulative π-extension (thia-APEX) reactions using S-diimidated 1,2-arenedithiols have been developed for the one-step synthesis of π-extended thianthrenes from unfunctionalized aromatic substrates rsc.org.

Nucleophilic aromatic substitution has also been investigated as a route to thianthrene-based monomers. For instance, thianthrene-2,7- and -2,8-dicarboxylic acids were synthesized via nucleophilic aromatic substitution of activated aromatic dichlorides with sodium sulfide (B99878) (Na₂S) dtic.mil. This method can yield mixtures of isomers depending on the starting materials and reaction conditions dtic.mil.

Methylation Strategies at 2,7 Positions

The introduction of methyl groups at the 2 and 7 positions to form this compound can be achieved either by using appropriately methylated benzene precursors in the thianthrene backbone construction or by functionalizing the pre-formed thianthrene core.

Using methylated benzene derivatives in reactions with S₂Cl₂ and a Lewis acid could directly yield 2,7-dimethylthianthrene. Alternatively, functionalization of thianthrene itself at the desired positions is possible. The 2, 3, 7, and 8 positions of thianthrene are simultaneously meta to one sulfur atom tdl.org.

One method for the preparation of this compound specifically involves the reaction of p-tolunitrile (B1678323) as a raw material, although this process has been noted to produce significant waste google.com.

Stereoselective Synthesis Approaches for this compound Isomers

While the thianthrene core is bent and can undergo structural inversion rsc.orgwikipedia.org, this compound (2,7-dimethylthianthrene) is described as achiral nih.gov. Therefore, the concept of stereoselective synthesis of this compound isomers in the traditional sense of enantiomers or diastereomers is not applicable to the molecule itself. However, synthetic strategies might need to consider potential regioselectivity if other substitution patterns were desired or if precursors with chiral centers were involved. Research on the structural inversion of thianthrene and its derivatives provides insights into their dynamic behavior rsc.orgtdl.org.

Catalytic Approaches in this compound Synthesis

Catalytic methods play a significant role in modern organic synthesis, aiming to improve efficiency and selectivity. While specific catalytic approaches solely for this compound synthesis are not extensively detailed in the provided results, catalytic methods are employed in the synthesis of the thianthrene core and its derivatives.

Metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, have been utilized in the synthesis of thianthrene derivatives arkat-usa.org. For example, Suzuki coupling conditions were used to convert thianthren-1-yl boronic acid into thianthrene derivatives arkat-usa.org. Stille coupling has also been employed, starting from dibromothianthrene arkat-usa.org.

Palladium catalysis has been used in solvent-free approaches for coupling reactions involving S-aryl-thianthrenium salts as intermediates semanticscholar.org. These reactions, including thianthrene oxidation, arene thianthrenation, and thianthrenium salt functionalization, can be achieved mechanochemically semanticscholar.org.

The use of catalysts is a pillar of green chemistry, enabling reactions at lower temperatures and with reduced waste mdpi.comsemanticscholar.org. Catalysts used in green organic synthesis are ideally safe, reusable, and cost-effective mdpi.comsemanticscholar.org.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound and thianthrenes involves designing processes that reduce or eliminate the use and generation of hazardous substances mdpi.comsemanticscholar.org. This includes utilizing environmentally benign catalysts and solvents, employing energy-efficient methods, and maximizing atom economy mdpi.comsemanticscholar.orgresearchgate.net.

Some synthetic methods for thianthrenes, such as those involving fuming sulfuric acid or large amounts of waste acid from nitration reactions, are not inherently green rsc.orggoogle.com. However, newer approaches like the thia-APEX reaction, which uses catalytic amounts of acid and equimolar amounts of substrates, represent steps towards greener synthesis rsc.org.

Mechanochemical approaches, which are solvent-free, offer significant advantages in terms of reducing solvent waste and energy consumption, aligning with green chemistry principles semanticscholar.org. The development of reusable and efficient catalysts is also a key aspect of green synthesis in this area mdpi.comsemanticscholar.org.

Derivatization and Structural Modification of this compound for Research Purposes

This compound and its parent compound, thianthrene, can undergo various chemical transformations and derivatizations, which are valuable for exploring their properties and potential applications. The thianthrene core is known for its ease of oxidation wikipedia.org.

Thianthrenium salts, formed via thianthrenation reactions, are useful intermediates for the development of new coupling reactions, particularly for aryl C-H functionalization semanticscholar.orgacs.orgrsc.org. Thianthrenation typically involves the reaction of an arene with thianthrene sulfoxide (B87167) in the presence of an anhydride (B1165640) and a strong acid acs.orgrsc.org. This reaction can achieve positional selectivity rsc.org. Aryl thianthrenium salts can participate in various transformations through transition-metal and photoredox catalysis semanticscholar.orgresearchgate.net.

Derivatization can involve introducing various functional groups onto the thianthrene core. Examples from the synthesis of thianthrene-based polymers include the preparation of thianthrene-2,7- and -2,8-dicarboxylic acids dtic.mil. Other modifications can involve the introduction of boronic acid groups, as seen with thianthrene-1-boronic acid, which can then be used in cross-coupling reactions arkat-usa.orguni.lu.

Research has also explored the synthesis of thianthrene derivatives linked by carbon chains researchgate.net. These modifications allow for the investigation of how structural changes influence the chemical and physical properties of the thianthrene system arkat-usa.orgresearchgate.net.

The redox properties of thianthrene, including its ability to form stable radical cations, are also key to its utility in chemical transformations and material science rsc.orgwikipedia.orgresearchgate.net.

Rational Design of this compound Analogues

Rational design in chemistry involves using design principles to create new molecules with desired properties. nih.govebi.ac.uk For this compound analogues, this would involve modifying the 2,7-dimethylthianthrene structure based on an understanding of how structural changes might influence the compound's chemical behavior or potential interactions. This approach is often guided by the relationship between chemical reactivity and the desired outcome. nih.gov

Exploration of Structure-Activity Relationships (SAR) through Chemical Modification

Structure-Activity Relationship (SAR) studies investigate the link between the chemical structure of a molecule and its biological activity. mans.edu.egwikipedia.orggardp.orgresearchgate.netcollaborativedrug.com By chemically modifying a compound like this compound, researchers can explore how specific structural changes affect its properties. mans.edu.egwikipedia.org This involves synthesizing analogues with variations in substituents, their positions, or the core scaffold and then evaluating the impact of these changes. wikipedia.orggardp.org While the specific biological activities of this compound are outside the scope of this article, SAR principles applied to its thianthrene core and methyl substituents would involve systematically altering these features to understand their contribution to any observed activity. For instance, studies on other thianthrene derivatives have shown that structural modifications, such as the introduction of chlorine atoms or changes in carboxylic acid groups, can significantly affect properties and potential applications. ontosight.ai

Computational Chemistry in Predicting Novel this compound Derivatives and Synthesis Pathways

Computational chemistry plays a significant role in modern chemical research, including the prediction of novel compounds and the design of synthesis pathways. mit.edu By using computational models, researchers can predict how different chemical entities might react and form new compounds. mit.edu This can help in prescreening potential substrates and reactions, reducing the need for extensive trial-and-error in the laboratory. mit.edu For this compound derivatives, computational methods could be employed to model the potential structures and properties of new analogues before their synthesis. They could also aid in designing efficient synthetic routes by simulating reaction pathways and predicting favorable conditions. mit.edu This approach can accelerate the discovery and development of new thianthrene-based compounds.

Molecular and Cellular Pharmacology of Mesulfen

Mechanisms of Action at the Molecular Level

Understanding the molecular mechanisms of action involves identifying the specific molecules within a cell that a compound interacts with and the nature of these interactions. For small molecules, these interactions often involve binding to proteins, such as enzymes or receptors. frontiersin.org

Enzymatic Pathway Modulation by Mesulfen

Enzymes are biological catalysts that facilitate biochemical reactions essential for cellular function. Modulation of enzymatic pathways by a compound can either increase (activation) or decrease (inhibition) the rate of specific reactions, thereby affecting downstream cellular processes. itmedicalteam.pl

Investigation of Specific Enzyme Targets

Identifying the specific enzyme targets of a compound is a crucial step in elucidating its mechanism of action. This can involve various experimental techniques aimed at determining which enzymes the compound binds to or affects the activity of. While the provided information does not specify particular enzyme targets for this compound, research in molecular pharmacology often involves screening compounds against panels of enzymes or investigating enzymes relevant to the biological effects observed. universiteitleiden.nlnih.gov For instance, studies on other compounds have investigated enzymes involved in metabolic pathways or those crucial for the survival of pathogens. drugbank.comdrugbank.com

Kinetic Studies of Enzyme Inhibition or Activation

Once a potential enzyme target is identified, kinetic studies are performed to characterize the nature of the interaction. itmedicalteam.plkhanacademy.org Enzyme kinetics examines the rate of enzymatic reactions and how this rate is affected by the presence of the compound. sigmaaldrich.com These studies can determine if the compound is an inhibitor or activator and provide parameters such as the Michaelis constant (Km), maximum reaction velocity (Vmax), and inhibition constants (Ki). khanacademy.orgsigmaaldrich.comwikipedia.org Different types of inhibition (e.g., competitive, non-competitive, uncompetitive) can be distinguished by analyzing changes in Km and Vmax using graphical methods like Lineweaver-Burk plots. khanacademy.orgwikipedia.orgwolfram.com

Table 1: Basic Enzyme Kinetic Parameters

ParameterDescriptionSignificance
VmaxMaximum reaction velocityRepresents the maximum rate of the reaction when the enzyme is saturated with substrate. sigmaaldrich.comwikipedia.org
KmMichaelis constantSubstrate concentration at which the reaction rate is half of Vmax. sigmaaldrich.comwikipedia.org It is an inverse measure of substrate affinity. sigmaaldrich.com
KiInhibition constantA measure of the potency of an inhibitor; the concentration of inhibitor required to reduce the enzyme activity by half under specific conditions. sigmaaldrich.com

While specific kinetic data for this compound's interaction with enzymes are not available in the provided text, this type of analysis is fundamental to understanding how a compound modulates enzymatic activity.

Cellular Process Modulation by this compound

Beyond direct enzyme modulation, compounds can influence broader cellular processes, which are often complex networks of interacting molecules and pathways.

Impact on Signal Transduction Pathways

Signal transduction pathways are intricate communication networks within cells that receive external or internal signals and transmit them to bring about a cellular response. biologydictionary.netcreative-biolabs.comsavemyexams.combozemanscience.com These pathways often involve a cascade of molecular events, including the activation or deactivation of proteins through processes like phosphorylation. nih.gov Small molecules can impact signal transduction by interacting with receptors on the cell surface or with intracellular components of the signaling cascade. frontiersin.org Modulation of signal transduction pathways can influence a wide range of cellular behaviors, including growth, differentiation, metabolism, and immune responses. creative-biolabs.comnih.gov Although the specific effects of this compound on signal transduction pathways are not detailed in the search results, research into compounds with biological activity often explores their impact on these crucial cellular communication systems. nih.gov

Receptor Binding and Ligand-Target Interactions

The study of receptor binding and ligand-target interactions is fundamental to understanding how a compound exerts its biological effects frontiersin.org. These interactions, typically non-covalent, between small molecules (ligands) and proteins (targets) mediate various pharmacological processes frontiersin.org. While detailed information specifically on this compound's receptor binding and ligand-target interactions is limited in the provided search results, research in drug discovery often involves assessing the binding affinity and selectivity of compounds to various receptors to estimate their potential therapeutic index google.comnih.gov. Techniques such as mass spectrometry, particularly soft ionization methods like electrospray mass spectrometry (ESI-MS), are powerful tools for studying these non-covalent interactions frontiersin.org. Computational methods, including molecular docking and molecular dynamics simulations, are also employed to investigate protein-ligand interactions and predict binding sites mdpi.com.

Cellular Bioactivity Profiling

Cellular bioactivity profiling involves assessing the effects of a compound on various cellular processes and functions nih.gov. This is often conducted through in vitro assays nih.govjustia.com.

In Vitro Assays for Biological Activities

In vitro assays are widely used to evaluate the biological activities of compounds in a controlled laboratory setting nih.govjustia.com. Research on this compound and related thianthrene (B1682798) compounds has explored several biological activities ontosight.ai.

Antioxidant Activities

Antioxidant activity is a crucial property for compounds that can mitigate cellular damage caused by reactive oxygen species mdpi.com. While specific in vitro antioxidant data for this compound were not extensively detailed in the search results, compounds within the thianthrene class have been investigated for such properties ontosight.ai. Studies on other natural products demonstrate the use of various in vitro assays to evaluate antioxidant capacity, including DPPH, ABTS, and FRAP assays mdpi.comacgpubs.org. These assays measure the ability of a compound to scavenge free radicals or reduce oxidative species mdpi.comacgpubs.org.

Anti-inflammatory Properties

Anti-inflammatory properties are relevant for conditions involving inflammation nih.gov. This compound has been noted for potential anti-inflammatory properties ontosight.ai. In vitro studies assessing anti-inflammatory effects often involve evaluating the inhibition of inflammatory mediators or pathways in cell-based models justia.comnih.gov. For instance, studies on other compounds utilize in vitro methods to assess the reduction of inflammation-related markers nih.gov.

Antimicrobial Activities

This compound has also been investigated for its antimicrobial activities ontosight.ai. In vitro assays are standard for determining the efficacy of compounds against various microorganisms frontiersin.orgmdpi.comnih.gov. These assays typically involve determining the minimum inhibitory concentration (MIC) or observing zones of inhibition to assess the compound's ability to inhibit microbial growth frontiersin.orgmdpi.comnih.gov. Studies on other antimicrobial agents demonstrate the application of techniques like broth micro-dilution and agar (B569324) diffusion methods to evaluate antibacterial and antifungal activities against different strains frontiersin.orgmdpi.comnih.gov. This compound was historically used as a scabicide and for treating conditions like acne, which involve microbial components wikipedia.orgncats.io.

Cellular Viability and Proliferation Studies

Assessing cellular viability and proliferation is essential to understand a compound's potential effects on cell health and growth nih.govresearchgate.net. These studies help determine if a compound is cytotoxic or if it promotes or inhibits cell proliferation nih.govresearchgate.netgoogle.comgoogle.com. Various in vitro assays are available for these purposes, including the MTT assay and luminescent cell viability assays like CellTiter-Glo nih.govresearchgate.net. These methods often rely on measuring metabolic activity or ATP levels as indicators of viable cells nih.gov. Cellular imaging techniques can also be used to monitor cell morphology and proliferation over time frontiersin.orgmdpi.com. Some research indicates that this compound may have effects on proliferation google.comgoogle.comncats.io.

Apoptosis and Cell Cycle Regulation Studies

Studies have indicated that this compound may influence cellular processes such as apoptosis and cell cycle regulation. One study mentioned that this compound can inhibit growth and induce apoptosis in glioblastoma cells through a mechanism independent of estrogen receptor-related pathways drugbank.com. Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis and eliminating damaged or unwanted cells nih.gov. The cell cycle is a tightly regulated series of events that leads to cell division, controlled by complexes of cyclins and cyclin-dependent kinases (CDKs) nih.govjumedicine.com. Deregulation of the cell cycle is a hallmark of diseases such as cancer nih.gov.

Research involving "mesupron," which is identified as a urokinase-type plasminogen activator (uPA) inhibitor and considered a first-in-class anticancer agent for inhibiting uPA activity in human breast cancer, has shown synergistic induction of apoptosis when combined with auranofin in MCF-7 human breast cancer cells nih.gov. This combined treatment led to cell cycle arrest at the G1/S phase, activation of caspase 3, cleavage of poly(ADP-ribose) polymerase, and annexin (B1180172) V staining, all indicators of apoptosis nih.gov. The combination also decreased levels of mitochondrial anti-apoptotic factors (BCL-2, BCL-xL, MCL-1) and caused nuclear translocation of apoptosis-inducing factor nih.gov. Disruption of mitochondrial membrane potential and enhanced production of reactive oxygen species were also observed with the combination treatment, which suppressed Akt phosphorylation, contributing to apoptosis nih.gov. While this study specifically refers to "mesupron," the findings highlight potential mechanisms related to apoptosis and cell cycle modulation that compounds affecting similar pathways might exhibit.

Pharmacodynamics of this compound in Preclinical Models

Pharmacodynamics describes the effects of a drug on the body and the mechanisms of its action aub.edu.lb. Preclinical models, which involve in vitro and in vivo studies, are essential for understanding the pharmacodynamics of a compound before human trials americanpharmaceuticalreview.com. These studies aim to understand the relationship between drug exposure and biological effect catapult.org.uk.

Dose-Response Relationships in Biological Systems

Dose-response relationships are fundamental in pharmacology and toxicology, describing how the effect of a substance changes with the amount administered mhmedical.comeuropa.eunih.gov. In biological systems, dose-response curves can take various shapes, including the classic sigmoid curve or an inverted-U shape, where effects may be beneficial at low doses but adverse at higher doses mhmedical.comnih.govontosight.ai. Understanding the dose-response relationship in preclinical studies is crucial for determining the potential efficacy and the range of doses that elicit a biological response europa.eunih.gov.

While specific detailed dose-response data for this compound in preclinical models were not extensively available in the search results, the general principles of pharmacodynamics emphasize the need to characterize how the magnitude of a biological effect correlates with varying doses of the compound in relevant model systems europa.eunih.gov. This involves identifying the range of doses that produce a measurable effect and understanding the nature of that effect across the dose spectrum europa.eunih.gov.

Time-Course Studies of Pharmacological Effects

Time-course studies in pharmacodynamics investigate how the pharmacological effects of a compound change over time after administration auckland.ac.nznih.gov. These studies are essential for understanding the onset, duration, and magnitude of a drug's action auckland.ac.nznih.gov. Linking pharmacokinetic data (what the body does to the drug, i.e., absorption, distribution, metabolism, excretion) with pharmacodynamic data allows for a comprehensive understanding of the time course of drug effect auckland.ac.nznih.gov.

Pharmacodynamic models can describe the relationship between drug concentration at the site of action and the resulting effect over time auckland.ac.nzmdpi.com. Delays in the onset or offset of effect can be influenced by factors such as drug distribution to the site of action or the turnover rate of physiological mediators involved in the response auckland.ac.nz. Preclinical time-course studies aim to elucidate these temporal relationships to predict how a compound's effects will manifest over time in a living system catapult.org.uk. Specific time-course data for this compound's pharmacological effects in preclinical models were not detailed in the provided search results, highlighting an area for further research to fully characterize its pharmacodynamic profile.

Compound Information

Compound NamePubChem CID
This compound667491 nih.gov
AuranofinNot found in search results with CID
MesupronNot found in search results with CID

Data Tables

While specific quantitative data tables directly pertaining to this compound's dose-response or time-course effects in preclinical models were not found in the search results, the principles discussed in sections 3.3.1 and 3.3.2 are typically supported by experimental data presented in tabular or graphical format in scientific literature. As an illustration of the type of data that would be relevant to these sections, hypothetical table structures are provided below, based on the concepts described in the search results regarding dose-response and time-course studies.

Hypothetical Table 1: Dose-Response of this compound in a Preclinical Model (Illustrative)

This table would typically show the effect observed at different concentrations or doses of this compound in a specific biological system (e.g., cell line, animal model). The "Effect Measurement" would be a quantifiable biological outcome relevant to the study (e.g., percentage of apoptotic cells, inhibition of enzyme activity, change in a physiological parameter).

This compound Concentration (µM)Effect Measurement (Units)Standard Deviation
0.1Value 1SD 1
0.5Value 2SD 2
1.0Value 3SD 3
5.0Value 4SD 4
10.0Value 5SD 5

Hypothetical Table 2: Time Course of this compound Effect in a Preclinical Model (Illustrative)

This table would illustrate how a specific pharmacological effect of this compound changes over time after a single administration or initiation of treatment in a preclinical model.

Time Point (Hours)Effect Measurement (Units)Standard Deviation
0Baseline ValueSD 0
1Value at 1 hrSD 1
6Value at 6 hrSD 6
12Value at 12 hrSD 12
24Value at 24 hrSD 24

These hypothetical tables represent the kind of structured data that would be generated and analyzed to understand the dose-response and time-course characteristics of this compound in preclinical pharmacological studies.

Preclinical Research and Investigational Applications of Mesulfen

Investigational Therapeutic Indications and Research

Research into Mesulfen has explored its potential biological activities, including effects on enzymatic pathways and cellular processes. ontosight.ai While detailed mechanisms of action are limited, compounds within the thianthrene (B1682798) class, to which this compound belongs, have been investigated for various properties, including antioxidant, anti-inflammatory, and antimicrobial effects. ontosight.ai

Dermatological Applications Research

This compound has been investigated for its use in dermatological conditions. mims.com

Anti-Acne Research

This compound has been described as an anti-acne preparation. wikipedia.orgcphi-online.com Acne vulgaris is a common inflammatory skin disease. mdpi.com Research in this area focuses on compounds that can address the factors contributing to acne development.

Scabicidal Activity Research

This compound is also described as a scabicide. wikipedia.orgcphi-online.com Scabies is a parasitic skin disease caused by the mite Sarcoptes scabiei. medicaljournalssweden.se Scabicidal agents are used to treat this infestation.

Anti-Infective Research

Compounds within the thianthrene class, including this compound, have been explored for potential antimicrobial properties. ontosight.ai Research in anti-infectives focuses on discovering and developing agents against various pathogens. hartfordhealthcare.orgdundee.ac.ukevotec.comu-tokyo.ac.jp

Anti-Inflammatory Research

Research has explored the anti-inflammatory properties of this compound. ontosight.aicphi-online.com Inflammation is a complex biological response involved in various diseases. mdpi.com Studies in this area investigate the ability of compounds to modulate inflammatory pathways.

Antioxidant Research

This compound has been investigated for its antioxidant properties. ontosight.ai Antioxidants are compounds that can help protect cells from damage caused by free radicals. Research into the antioxidant activity of compounds like this compound aims to understand their potential in mitigating oxidative stress.

In Vivo Efficacy Studies in Animal Models

In vivo studies in animal models are crucial for evaluating the potential efficacy of this compound in a living system before human trials. googleapis.comgoogle.com Animal models are used to simulate human diseases and assess the therapeutic outcomes of investigational compounds. googleapis.comgoogle.comgoogle.com

While specific detailed studies on this compound's efficacy in particular animal disease models are not extensively detailed in the provided search results, the compound's classification suggests potential investigational indications related to its historical uses or chemical properties. This compound has been described as an anti-acne preparation and a scabicide. wikipedia.orgkegg.jp Research in dermatology often utilizes animal models to study conditions like acne or parasitic infestations. google.comresearchgate.net General preclinical animal studies are employed to assess the potential of compounds for various therapeutic uses. ncats.iodrugbank.com

The assessment of therapeutic outcomes in animal models typically involves measuring the effect of the investigational compound on disease progression, severity, or specific biomarkers. googleapis.com This can include evaluating changes in clinical signs, histological findings, or molecular markers related to the disease being studied. google.com The effectiveness of a drug in animal models helps estimate its potential therapeutic index, which is a measure comparing the amount needed for a beneficial effect to the amount causing a harmful effect. google.com

Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Species

Pharmacokinetic (PK) and pharmacodynamic (PD) studies in preclinical species are essential for understanding how a compound is absorbed, distributed, metabolized, and excreted by the body (PK) and how it interacts with biological targets to produce its effects (PD). wikipedia.orgnih.gov This modeling helps predict human pharmacokinetics and guide dose selection for clinical trials. googleapis.com

Information specifically detailing absorption and distribution studies of this compound in preclinical species is limited in the provided search results. However, general principles of pharmacokinetics involve studying the rate and extent to which a compound enters the systemic circulation (absorption) and how it is subsequently distributed to various tissues and organs. googleapis.com

Specific data on the metabolism and excretion pathways of this compound in preclinical species are not explicitly available in the search results. Metabolism involves the biochemical transformation of the compound within the body, often by enzymes, while excretion is the process by which the compound and its metabolites are eliminated from the body, typically through urine or feces. physionet.org The ATCvet classification guidelines mention various sulfur compounds, including this compound, are classified together, suggesting potential similarities in their handling by the body, although this is not a direct description of this compound's specific metabolic or excretion pathways. fhi.nodrugbank.com

Emerging Research Areas for this compound

Information on emerging research areas specifically for this compound is not prominently featured in the provided search results. The available information primarily highlights its historical use as an anti-acne and scabicidal agent and its current status as a small molecule drug with investigational indications. nih.govwikipedia.orgkegg.jp Market reports indicate ongoing analysis of the this compound market, suggesting continued commercial interest and potential for future research and development, although specific research areas are not detailed. prof-research.com

Toxicology and Safety Pharmacology Research of Mesulfen

In Vitro and In Vivo Toxicity Assessments

Toxicology assessments involve evaluating the potential harmful effects of a substance through both in vitro (using isolated cells or tissues) and in vivo (using whole animals) methods numberanalytics.comresearchgate.net. In vitro tests are valuable for initial screening and mechanistic studies, while in vivo testing provides a more comprehensive understanding of toxicity within a complex biological system numberanalytics.com.

Acute and Chronic Toxicity Studies

Acute toxicity studies assess the toxic effects following a single exposure or multiple exposures within a short timeframe, typically 24 hours, with animals monitored for a subsequent period, often 14 days wuxiapptec.comnih.goveuropa.eu. These studies are important for characterizing the intrinsic toxicity of a compound and establishing a maximum tolerated dose for further evaluation wuxiapptec.com.

Chronic toxicity studies, on the other hand, involve prolonged and repeated exposure to a substance, usually over months or even years, particularly in rodents oecd.orgaltogenlabs.comnih.gov. The objective is to characterize the toxicity profile under conditions simulating long-term exposure oecd.orgaltogenlabs.com. While many findings are observed in subchronic (up to 3 months) studies, chronic studies can reveal additional target organ toxicities nih.gov.

Genotoxicity and Mutagenicity Research

Genotoxicity and mutagenicity research investigates the potential of a substance to cause damage to genetic material, which can lead to mutations studylib.netnih.gov. These studies are crucial for assessing the potential of a compound to induce heritable effects or contribute to carcinogenesis studylib.net.

Some sources indicate "no data available" for germ cell mutagenicity for Mesulfen chemicalbook.com. Research on other compound groups has demonstrated dose-dependent mutagenic effects in bacterial experiments thieme-connect.de.

Carcinogenicity Research

Carcinogenicity research evaluates the potential of a substance to induce cancer chemicalbook.comgoogle.comrightanswerknowledge.com. These studies typically involve long-term exposure of animals to the substance to observe the incidence of tumor development google.com.

Information specifically on the carcinogenicity of this compound was limited in the search results, with some sources stating "no data available" chemicalbook.com. One source noted that this compound is not persistent in soil and has low mammalian toxicity, with no record of carcinogenicity, in the context of discussing a biopesticide google.comncats.io. However, another source indicated that various studies using experimental animals did not provide a clear-cut answer regarding carcinogenicity, with some reporting an increased incidence of certain tumors with high doses over a long period, while others showed no reduction in lifespan thieme-connect.de.

Organ-Specific Toxicity Investigations

Organ-specific toxicity investigations focus on the potential harmful effects of a substance on particular organs or organ systems numberanalytics.com.

Renal Toxicity Research

Renal toxicity research investigates the potential for a substance to cause damage to the kidneys ufrgs.brsdrugs.com. The kidneys are essential for filtering waste products from the blood and maintaining electrolyte balance, making them susceptible to toxic insult sdrugs.com.

Specific research findings on this compound's renal toxicity were not detailed in the provided search results. However, general toxicological principles identify the kidney as a potential target organ for various chemicals ufrgs.br.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound667491 nih.gov
2,7-dimethylthianthrene667491 uni.lu

Data Tables

Based on the available search results, detailed quantitative data for acute, chronic, genotoxicity, mutagenicity, carcinogenicity, hepatic, and renal toxicity studies specifically for this compound were not consistently provided. The information largely indicated a lack of data or general findings without specific numerical values or study parameters. Therefore, interactive data tables with detailed research findings cannot be generated based solely on the provided search output.

However, a conceptual table outlining the types of toxicity assessments and the general availability of information for this compound based on the search results is presented below:

Toxicity AssessmentIn Vitro InformationIn Vivo InformationDetailed Findings Available
Acute ToxicityNot specifiedNo data available chemicalbook.comNo
Chronic ToxicityNot specifiedGeneral discussion thieme-connect.deLimited
Genotoxicity/MutagenicityNot specifiedNo data available chemicalbook.com, General discussion thieme-connect.deLimited
CarcinogenicityNot specifiedNo data available chemicalbook.com, Limited discussion thieme-connect.degoogle.comncats.ioLimited
Hepatic ToxicityNot specifiedGeneral discussion ufrgs.brNo
Renal ToxicityNot specifiedGeneral discussion ufrgs.brNo

This table reflects the information found in the search results, highlighting the areas where specific data on this compound's toxicity were indicated as unavailable or discussed in general terms rather than with detailed research findings.

Immunotoxicology Studies

Immunotoxicology studies are designed to assess the potential of a substance to cause adverse effects on the immune system. nih.gov The immune system is a complex network responsible for defending the body against foreign invaders and abnormal cells, and its disruption can lead to increased susceptibility to infections, allergies, or autoimmune diseases. Evaluating immunotoxicity is crucial for understanding the full safety profile of a chemical compound. Current approaches in immunotoxicology are moving towards the development and standardization of new methodologies, including non-animal methods, to comprehensively characterize immunotoxic effects of chemicals. nih.gov These studies aim to identify potential immunosuppression, hypersensitivity reactions, and increased risk of autoimmune diseases or cancer development related to chemical exposure. nih.gov

Reproductive and Developmental Toxicology Research

Reproductive and developmental toxicology research investigates the potential of a substance to interfere with reproductive processes and normal development. These studies are critical for assessing risks to both male and female fertility, as well as the developing embryo and fetus. premierconsulting.comvivotecnia.com Developmental toxicity encompasses the study of how exposures can lead to abnormal development, including structural birth defects, growth retardation, and functional deficits. mhmedical.com Studies in this area typically cover the entire reproductive cycle, from gamete formation through to the development of the offspring into adulthood, to detect both immediate and latent adverse effects. gardp.org Standard guidelines, such as the ICH S5(R3) guideline, provide frameworks for conducting these studies, including fertility studies, embryofetal developmental toxicity studies, and pre- and postnatal developmental toxicity studies. vivotecnia.com

Developmental and reproductive toxicology (DART) studies are often categorized into segments based on the timing of exposure during the reproductive cycle. premierconsulting.com

CategoryNameAdministration and Observation TimingTarget for ObservationTypical Species
Segment IFertility and embryonic developmentFrom production of gametes to mating for males, and through implantation for femalesEstrous cyclicity, spermatogenesis, mating behavior, fertilization, early embryogenesisRodent (rat or mouse)
Segment IIEmbryonic and fetal developmentFrom implantation to closure of hard palateLate embryogenesis, early fetal development including major organ formationRodent, Rabbit
Segment IIIPre- and postnatal developmentFrom implantation through lactation and weaning, with observation of offspring until sexual maturityFetal development, parturition, lactation, neonatal and juvenile growth, survival, and development, reproductive capacity of the exposed generationRodent
JuvenileJuvenile studiesExposure of offspring from birth to adolescenceEffects on neonates to adolescentsDependent on program

Note: This table provides a general overview of DART study segments and is not specific to this compound research findings.

Mechanistic Toxicology of this compound

Mechanistic toxicology aims to understand the processes by which a chemical substance causes toxicity at the molecular, cellular, and organ levels. This involves elucidating the toxic pathways and identifying biomarkers of toxicity. cphi-online.com

Elucidation of Toxic Pathways

Elucidating toxic pathways involves identifying the series of events that occur from the initial interaction of a chemical with a biological system to the manifestation of an adverse effect. This can include understanding how the substance is absorbed, distributed, metabolized, and excreted (toxicokinetics), as well as its interactions with cellular components, activation of signaling pathways, and induction of cellular damage or dysfunction. While specific toxic pathways for this compound are not extensively detailed in readily available public literature, research in mechanistic toxicology often involves in vitro and in vivo studies to determine how a compound interacts with biological targets and the subsequent cellular and physiological responses. Understanding these pathways can help predict potential health effects and inform risk assessment.

Identification of Biomarkers of Toxicity

Biomarkers of toxicity are measurable indicators of exposure to a toxic substance and/or the resulting biological response. These can include molecular, cellular, or physiological changes that signal that an adverse effect has occurred or is likely to occur. nih.gov Identifying specific biomarkers for this compound exposure could aid in monitoring exposure, assessing subclinical effects, and understanding the progression of toxicity. Research in toxicology utilizes various types of biomarkers, such as enzymatic activity changes, alterations in gene or protein expression, presence of specific metabolites, or changes in physiological parameters. nih.govmdpi.comfrontiersin.orghesiglobal.orgnih.gov The development of sensitive and specific biomarkers is an ongoing area of research in toxicology, aiming to improve the prediction and detection of toxicity. nih.gov

Environmental Research and Ecotoxicology of Mesulfen

Environmental Fate and Persistence

Information regarding the specific environmental fate and persistence of Mesulfen or its close analogue, dithiobisbenzanilide (DTBBA), is not well-documented in current scientific literature. However, by examining the behavior of other complex organic compounds used as additives in industrial products like tire rubber, a general understanding of potential pathways can be inferred.

Degradation Pathways in Various Environmental Compartments

The degradation of complex organic molecules in the environment is governed by both abiotic (non-living) and biotic (living) processes. For a compound like DTBBA, which is released into the environment through the wearing of tires, several degradation pathways are plausible.

Soil: In terrestrial environments, tire wear particles release a variety of chemical additives. nih.gov The degradation of these additives is influenced by factors such as soil composition, pH, microbial activity, and exposure to sunlight. nih.gov Compounds with complex aromatic structures can be resistant to rapid biodegradation. Microbial degradation, if it occurs, would likely involve enzymatic processes that break down the benzanilide (B160483) and dithiobis structures. However, data on the specific microbial pathways for DTBBA are not available.

Water: In aquatic systems, degradation can occur through photolysis (breakdown by sunlight), hydrolysis (reaction with water), and microbial action. tireparticles.info Compounds released from tire particles into stormwater runoff are transported to various aquatic environments. researchgate.net The persistence of such compounds depends on their water solubility and susceptibility to these degradation processes. For many tire-related pollutants, persistence is a concern, allowing for transport over long distances. nih.gov The slow abiotic degradation of a related tire additive, 6PPD-quinone, has been noted, with a hydrolysis half-life of 13-16 days, suggesting that similar complex molecules can persist in water. tireparticles.info

Sediment: Due to potentially low water solubility, compounds like DTBBA may adsorb to particulate matter and settle in sediments. Sediments can act as a long-term sink for persistent organic pollutants, where anaerobic (oxygen-free) degradation may occur, though this is typically a much slower process than aerobic degradation. nih.gov

Bioaccumulation Potential

Bioaccumulation is the process by which a chemical accumulates in an organism at a concentration higher than that in the surrounding environment. mdpi.com The potential for a compound to bioaccumulate is often related to its lipophilicity (tendency to dissolve in fats) and resistance to metabolic breakdown.

There is currently no specific data on the bioaccumulation potential of this compound or DTBBA. For related tire-derived contaminants like 6PPD and its transformation product 6PPD-quinone, research is ongoing to understand their potential for bioaccumulation in the food chain. nih.gov Given the complex, stable aromatic structure of dithiobisbenzanilide, it is plausible that it could be taken up by organisms. However, without experimental data such as bioconcentration factor (BCF) values, its bioaccumulation potential remains speculative.

Ecotoxicological Impact Assessments

The ecotoxicological impact of tire-derived chemicals is an area of growing concern, as studies have shown that leachates from tire particles can be harmful to various organisms. epa.gov

Impact on Aquatic Ecosystems

Recent research provides direct evidence of the ecotoxicological effects of dithiobisbenzanilide (DTBBA) on an aquatic organism. A study investigating tire rubber-derived additives identified DTBBA as a toxicant with significant impacts on the marine rotifer Brachionus koreanus. nih.gov

The study found that while another tire-related compound, 6PPD-quinone, showed only moderate chronic toxicity to the rotifer, DTBBA significantly inhibited its population growth and fecundity (reproductive rate). nih.gov The mechanism for this toxicity was linked to a significant, concentration-dependent increase in reactive oxygen species (ROS), indicating that DTBBA induces oxidative stress in the organism. nih.gov These findings suggest that chemical additives from tire rubber, including DTBBA, pose unanticipated risks to aquatic species and can be considered emerging contaminants of toxicological concern. nih.gov

Table 1: Chronic Toxicity of Dithiobisbenzanilide (DTBBA) on the Marine Rotifer Brachionus koreanus

Parameter Effect of DTBBA Exposure Reference
Population Growth Significantly retarded nih.gov
Fecundity Significantly retarded nih.gov
Mechanism Concentration-dependent increase in Reactive Oxygen Species (ROS) nih.gov

This interactive table is based on qualitative findings reported in the referenced study.

Impact on Terrestrial Ecosystems

Specific studies on the impact of this compound or DTBBA on terrestrial ecosystems are not currently available. However, the general impact of tire wear particles on soil environments is an active area of research. Tire particles release a mixture of organic chemicals and heavy metals into the soil. nih.gov These chemical cocktails can affect soil organisms, from microorganisms to invertebrates like earthworms. nih.gov For example, leachates from tire additives have been shown to reduce the survival and reproduction rates of soil worms, which could, in turn, threaten the broader terrestrial ecosystem by affecting soil health and nutrient cycling. nih.gov Without direct studies, the specific risk that DTBBA poses to terrestrial life remains unknown.

Effects on Non-Target Organisms

The primary research identifying the ecotoxicity of DTBBA focused on the non-target aquatic invertebrate, the marine rotifer Brachionus koreanus. nih.gov Rotifers are a critical component of aquatic food webs, serving as a food source for larval fish and other organisms. nih.gov The significant negative impacts on the population growth and reproduction of this rotifer species demonstrate a clear risk to non-target organisms at the base of the aquatic food chain. nih.gov

The toxicity of tire-derived pollutants is known to be highly species-specific. For instance, the compound 6PPD-quinone is extremely toxic to certain salmonid fish species like coho salmon but shows little to no effect on others such as Atlantic salmon and brown trout. nih.govbiorxiv.org This species-specific toxicity complicates broad risk assessments. The demonstrated toxicity of DTBBA in a marine rotifer highlights the potential for adverse effects on other non-target aquatic invertebrates, but further research is needed to understand its impact on a wider range of organisms, including fish, algae, and terrestrial species. nih.gov

Environmental Monitoring and Detection Methodologies

The monitoring and detection of pharmaceutical compounds in the environment are critical for assessing their prevalence, fate, and potential ecological impact. While specific analytical methods validated for this compound in environmental matrices like water or soil are not extensively documented, the detection of analogous organosulfur and pharmaceutical compounds typically relies on advanced chromatographic techniques.

Sample Preparation: Environmental samples, such as wastewater, surface water, or soil, first undergo a sample preparation stage to extract and concentrate the analytes of interest. Solid-phase extraction (SPE) is a common and effective technique for aqueous samples, using sorbents that can retain compounds like this compound. For soil and sediment, methods like accelerated solvent extraction (ASE) may be employed.

Analytical Detection: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary separation techniques used. For compounds like this compound, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is often the method of choice due to its high sensitivity and selectivity, allowing for the detection of trace concentrations (ng/L to µg/L) in complex matrices. scielo.org.mx GC coupled with mass spectrometry (GC-MS) is also a viable technique, particularly for volatile or semi-volatile compounds.

The table below illustrates typical parameters for the detection of pharmaceutical compounds in water, which could be adapted for the analysis of this compound.

Interactive Data Table: Illustrative Analytical Methods for Pharmaceutical Pollutants in Water

Analytical TechniqueCommon MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery Rate (%)
LC-MS/MSHospital Wastewater0.02 - 0.59 µg/L0.07 - 1.80 µg/L85 - 115
HPLC-FluorescenceWastewaterLow-micromolar (µM)Low-micromolar (µM)98 - 103
GC-MSWastewater2.86 ng/L34.9 - 73.3 ng/LNot Specified

Note: The data in this table are based on studies of various pharmaceuticals and sulfur-containing compounds and serve as an example of the performance of these analytical methods. scielo.org.mxnih.gov Specific values for this compound would require experimental validation.

Sustainable Production and Disposal Practices in Relation to Environmental Impact

The environmental footprint of a pharmaceutical compound encompasses its entire lifecycle, from chemical synthesis to final disposal. Applying principles of green chemistry and responsible waste management is essential to mitigate adverse environmental impacts.

Sustainable Production: The synthesis of organosulfur heterocyclic compounds like thianthrene (B1682798), the parent structure of this compound, has traditionally involved methods that may use harsh reagents or generate significant waste. researchgate.net Modern sustainable chemistry, or "green chemistry," aims to address these issues through several key principles:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ionic liquids, or deep eutectic solvents. mdpi.com

Catalysis: Employing catalysts to increase reaction efficiency and reduce the need for stoichiometric reagents, which often end up as waste. researchgate.net Bio-inspired catalysts and organocatalysts are gaining attention for their mild reaction conditions. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing byproducts.

Mechanochemistry: Using mechanical force (e.g., ball milling) to drive chemical reactions, often in the absence of solvents, which reduces waste and energy consumption. researchgate.net

While specific green synthesis routes for this compound are not detailed in the literature, applying these principles to its manufacturing process could significantly reduce its environmental impact.

Disposal Practices and Environmental Impact: The disposal of unused or expired pharmaceuticals is a primary pathway for their entry into the environment. frontiersin.org Improper disposal, such as flushing down drains, leads to contamination of water bodies, as conventional wastewater treatment plants are often not equipped to fully remove these complex molecules. frontiersin.org

The recommended disposal method for pharmaceutical waste, including this compound, is high-temperature incineration at a licensed hazardous waste treatment facility. acs.org This method effectively destroys the active pharmaceutical ingredient, preventing its release into the environment.

The ecotoxicological impact of this compound is not well-studied, but research on its parent compound, thianthrene, indicates it is readily taken up by fish from the aquatic environment and is considered to be in the "bioaccumulative category." nih.gov Pharmaceuticals in aquatic ecosystems can have a range of negative effects, including altered reproduction and behavior in wildlife. epa.gov Given that this compound is a sulfur-containing heterocyclic compound, its persistence and potential for bioaccumulation warrant careful management of its production and disposal to prevent environmental contamination. unep.org

Future Directions and Research Gaps

Unexplored Biological Activities and Mechanisms

While compounds within the thianthrene (B1682798) class have been investigated for potential antioxidant, anti-inflammatory, and antimicrobial properties, detailed information on Mesulfen's specific mechanisms of action and a full elucidation of its biological profile are limited ontosight.ai. Future research needs to focus on comprehensive in vitro and in vivo studies to assess this compound's biological activity ontosight.ai. Evaluating the biological activity of molecules often involves techniques to understand cytotoxicity mechanisms, such as analyzing DNA fragmentation or determining the activation of apoptosis-related caspases nih.gov. Future trends in assessing biological activity are focused on establishing simplified and automated protocols that enable high-throughput screening, facilitating subsequent analyses, shortening evaluation time, and allowing the parallel use of multiple methods nih.gov. Using complementary assays during the evaluation of biological activities is highly recommended to avoid underestimating their potential activity and to aid with identifying pharmacological mechanisms nih.gov.

Novel Synthetic Approaches and Scalability for Research

Synthetic chemistry is critical for the delivery of new drugs and treatments nih.gov. While the chemical structure of this compound (C14H12S2) is known nih.govcymitquimica.comuni.ludrugfuture.com, and some historical preparation methods are referenced drugfuture.com, there is a need for novel synthetic approaches that address scalability for research purposes. Efficient and scalable synthesis methods are essential to provide sufficient quantities of this compound for extensive in vitro and in vivo studies. Research into novel synthetic routes could potentially improve yield, reduce costs, and minimize environmental impact, facilitating broader investigation into this compound's properties and potential applications.

Advanced Preclinical Models for Efficacy and Safety Evaluation

Rigorous safety and efficacy assessments using in vitro models and preclinical species are essential before evaluating pharmaceutical products in humans nih.gov. Advanced preclinical models are crucial for a comprehensive evaluation of this compound. The ideal model would evaluate both efficacy and safety together to properly estimate the therapeutic window researchgate.net. While regulatory guidelines provide a framework for the types of studies that should be performed, there are areas where the application to specific compounds or the most appropriate study designs are unclear nih.gov. Future directions in preclinical evaluation include the use of more in silico data, gaining deeper insight via cell cultures or receptor studies, and developing new methods to explore relevant mechanisms of diseases and pharmacodynamics researchgate.net. More comparative data from different animal models and determining which species deliver signals relevant for patients are also important researchgate.net. Implementing human conditions into transgenic animals may be supportive in this objective researchgate.net. More rigorous randomized designs of preclinical studies and their blinded assessment may improve reproducible and therefore validated results researchgate.net.

Integration of Omics Technologies in this compound Research

The integration of omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, has revolutionized biological research by providing detailed insights into living systems nih.govfrontiersin.org. Applying multi-omics approaches to this compound research could provide a more comprehensive understanding of its interactions with biological systems at a molecular level. Integrating omics data from different sources enables researchers to gain a more comprehensive understanding of biological systems, potentially leading to the identification of new biomarkers and therapeutic targets nih.govbiorxiv.org. Future directions in omics research include the development of more sophisticated computational tools and the application of advanced machine learning techniques to address the complexity and heterogeneity of omics datasets nih.gov.

Computational and Artificial Intelligence Applications in this compound Discovery and Development

Computational methods and Artificial Intelligence (AI) are increasingly being integrated into pharmaceutical research to revolutionize processes across drug discovery and development mdpi.com. AI can be used to model disease heterogeneity, identify therapeutic targets, design and optimize drug candidates, and predict in silico their clinical efficacy americanpharmaceuticalreview.com. Applying these technologies to this compound research could significantly accelerate the understanding of its potential. AI and machine learning can integrate massive amounts of multi-modal data to create predictive models supporting decision-making americanpharmaceuticalreview.com. Enhanced computational power and innovative AI techniques could reform drug discovery and development processes, potentially making them more cost-effective mednexus.org. AI can handle enormous volumes of information with upgraded computerization and integrate machine learning algorithms to increase efficiency and productivity mednexus.org. Computational approaches spanning systems pharmacology, bioinformatics, and pharmacokinetic/pharmacodynamic modeling can pave the way for transformational changes and innovation in drug discovery and development ucsf.edumastersportal.com.

Ethical Considerations in this compound Research

Ethical considerations are a guiding principle that shapes the conduct of researchers and influences the process of discovery and the implications of scientific findings nih.gov. As research into this compound progresses, ethical considerations must be carefully addressed. These include, but are not limited to, the management of data, the responsible use of resources, respect for human rights, the treatment of human and animal subjects, social responsibility, honesty, integrity, and the dissemination of research findings nih.gov. Ethical guidelines are crucial in protecting the safety and well-being of study participants and safeguarding the legitimacy of results upenn.edu. Key ethical considerations in research include voluntary participation, informed consent, anonymity, confidentiality, minimizing potential for harm, and transparent results communication upenn.eduscribbr.comresearchgate.net. Upholding ethics in scientific research is vital for maintaining public trust and ensuring the safety of participants nih.gov.

This compound, also known as 2,7-Dimethylthianthrene, is a chemical compound belonging to the thianthrene class ontosight.ai. Its chemical structure features a thianthrene backbone substituted with two methyl groups at the 2 and 7 positions ontosight.ai. This specific arrangement influences its chemical and physical characteristics, which are important for understanding its reactivity and interactions ontosight.ai. This compound has been explored for potential biological activities, including effects on enzymatic pathways and cellular processes ontosight.ai.

Conclusion of Academic Research on Mesulfen

Summary of Key Research Findings

Academic research on Mesulfen has primarily focused on its chemical properties, synthesis, and potential biological activities within the broader context of thianthrene (B1682798) derivatives ontosight.aidrugfuture.com. Studies have established its molecular formula as C14H12S2 and its molecular weight as approximately 244.38 g/mol drugfuture.comebi.ac.uknih.govcymitquimica.com. Physical properties, such as its melting point at 123°C and boiling points at 184°C at 3 mmHg and 228-231°C at 14 mmHg, have been documented drugfuture.com. This compound is freely soluble in solvents like acetone, chloroform, ether, and petroleum ether, moderately soluble in absolute alcohol and ethyl acetate, and practically insoluble in water drugfuture.com.

Research has also explored the synthesis of this compound, with literature references dating back to the late 19th and early 20th centuries outlining preparation methods drugfuture.com.

While detailed mechanisms of action for this compound specifically are limited in the provided search results, compounds within the thianthrene class have been investigated for antioxidant, anti-inflammatory, and antimicrobial properties ontosight.ai. Some research indicates this compound's use in studies related to tinea pedis, though the focus of these mentions is often on contact dermatitis rather than the compound's mechanism against the fungal infection itself taylorandfrancis.com.

Data regarding the bioactivity of this compound in databases like ChEMBL appears limited, with no data available for bioactivity or target classification ebi.ac.uk.

Based on the available information, key research findings primarily revolve around the compound's fundamental chemical identification, physical properties, and synthetic routes.

Overall Significance of this compound Research to Scientific Community

The research conducted on this compound holds significance for the scientific community primarily through its contribution to the understanding of thianthrene chemistry. Characterizing the chemical structure, physical properties, and synthesis of this compound adds to the knowledge base of this class of sulfur-containing heterocyclic compounds ontosight.aidrugfuture.com. This foundational data is crucial for further investigations into the potential applications or biological activities of this compound and related derivatives.

Furthermore, the exploration of potential biological activities, even if limited in detail, suggests that this compound and other thianthrenes may possess properties of interest for various fields, including medicinal chemistry and materials science ontosight.aichem960.com. The documented synthetic methods provide a basis for researchers to produce this compound for further study drugfuture.com.

While comprehensive academic research specifically on this compound appears somewhat sparse in the provided results, its existence within chemical databases and mentions in broader chemical and patent literature indicate its recognition as a distinct chemical entity worthy of scientific inquiry ebi.ac.uknih.govgoogleapis.comgoogle.com. Its inclusion in classifications related to ectoparasiticides and sulfur-containing products highlights its historical or potential relevance in certain research areas nih.govdrugbank.comdrugbank.com.

Outlook for Future Academic Endeavors on this compound

The current state of academic research on this compound suggests several avenues for future endeavors. A key area is the comprehensive investigation of its biological profile and specific mechanisms of action ontosight.ai. While its class (thianthrenes) is associated with certain properties, the precise effects of the 2,7-dimethyl substitution in this compound need detailed elucidation through in vitro and in vivo studies ontosight.ai.

Future research could focus on:

Detailed Biological Activity Profiling: Conducting systematic screens to identify specific enzymatic pathways, cellular targets, or biological processes influenced by this compound.

Mechanism of Action Studies: Investigating the molecular mechanisms underlying any observed biological effects, moving beyond general class properties.

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound with modifications to the thianthrene core or methyl substituents to understand how structural changes impact properties and activities.

Advanced Synthesis Routes: Exploring more efficient, cost-effective, or environmentally friendly methods for synthesizing this compound and its analogs researchgate.net.

Exploration of Novel Applications: Investigating potential uses in areas suggested by its chemical structure or class properties, such as in materials science or as intermediates in the synthesis of other compounds chem960.comgoogleapis.com.

Crystallographic and Spectroscopic Analysis: Further detailed studies to fully characterize its solid-state structure and spectroscopic properties could provide deeper insights into its behavior and interactions.

Given the limited detailed academic research readily available, there is significant potential for fundamental studies to establish a more robust understanding of this compound's scientific profile ontosight.ai.

Q & A

Basic Research Questions

Q. What are the established laboratory protocols for synthesizing Mesulfen, and how can researchers optimize reaction conditions for reproducibility?

  • This compound (2,7-dimethylthianthrene) is typically synthesized via sulfurization of dimethylbenzene derivatives using catalysts like iodine. Key steps include controlling reaction temperature (80–100°C) and using solvents such as chlorobenzene. Purification involves recrystallization from ethanol. Researchers should document reaction parameters (e.g., molar ratios, reflux duration) and validate purity via melting point analysis and HPLC .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound’s structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms molecular structure, while High-Performance Liquid Chromatography (HPLC) assesses purity (>98%). Mass spectrometry (MS) verifies molecular weight (244.38 g/mol). Elemental analysis (C, H, S) ensures stoichiometric consistency. For novel derivatives, X-ray crystallography may resolve stereochemical ambiguities .

Q. What is the pharmacological mechanism underlying this compound’s efficacy as a topical antiseptic?

  • This compound’s disulfide bonds interact with microbial sulfhydryl groups, disrupting enzymatic activity and membrane integrity. In vitro studies using Staphylococcus aureus cultures demonstrate dose-dependent inhibition zones. Researchers should pair Kirby-Bauer assays with scanning electron microscopy to visualize structural damage .

Q. How should researchers monitor critical parameters during this compound synthesis to ensure optimal yield?

  • Key parameters include reaction temperature (±2°C tolerance), sulfur source stoichiometry (1:1 molar ratio with precursor), and solvent polarity. Real-time monitoring via thin-layer chromatography (TLC) identifies intermediate formation. Post-synthesis, yield optimization involves fractional crystallization and vacuum drying .

Advanced Research Questions

Q. What experimental designs are suitable for investigating this compound’s pharmacokinetics in dermal applications?

  • Use ex vivo human skin models (Franz diffusion cells) to assess permeability coefficients. Couple with LC-MS/MS to quantify this compound in receptor fluid. For in vivo studies, employ murine models with histological analysis of epidermal layers. Include control groups treated with vehicle alone to isolate therapeutic effects .

Q. How can researchers resolve contradictions in reported efficacy data across this compound studies?

  • Conduct a meta-analysis of existing literature, stratifying data by study design (e.g., in vitro vs. in vivo), dosage, and microbial strains. Apply statistical tools (e.g., Cochrane Q-test) to evaluate heterogeneity. Replicate conflicting experiments under standardized conditions, controlling for variables like pH and storage stability .

Q. What computational approaches predict this compound’s reactivity and stability under varying environmental conditions?

  • Density Functional Theory (DFT) calculations model electron density distribution, identifying reactive sites prone to oxidation. Molecular dynamics simulations assess thermal stability in solvent matrices. Validate predictions with accelerated aging studies (40°C/75% RH) and HPLC degradation profiling .

Q. Which methodologies evaluate this compound’s long-term stability in topical formulations?

  • Design stability-indicating assays using International Council for Harmonisation (ICH) guidelines. Monitor degradation products via HPLC-UV at 254 nm. Perform stress testing under oxidative (H₂O₂), acidic (HCl), and photolytic (ICH Q1B) conditions. Kinetic modeling (Arrhenius equation) predicts shelf life .

Methodological Notes

  • Data Presentation : Tabulate raw data (e.g., NMR shifts, HPLC retention times) in supplementary materials, referencing them in the main text .
  • Ethical Compliance : For in vivo studies, adhere to institutional animal care protocols (IACUC) and report ethical approval IDs .
  • Literature Gaps : Prioritize citations from the past five years, emphasizing understudied areas like this compound’s anti-inflammatory synergies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.